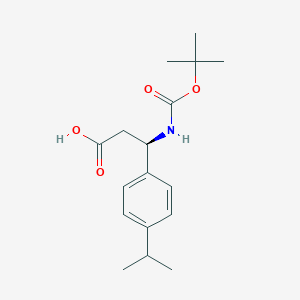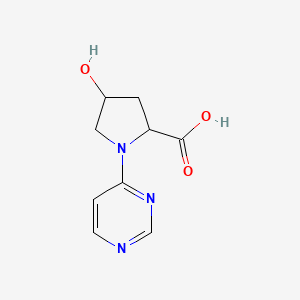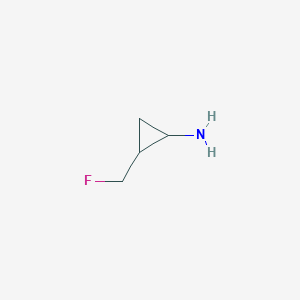
3-Formyl-2-hydroxyquinoline-4-carboxylic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-Formyl-2-hydroxyquinoline-4-carboxylic acid is a quinoline derivative with significant importance in various fields of chemistry and biology. Quinoline derivatives are known for their diverse biological activities and are used in the synthesis of various pharmaceuticals and agrochemicals .
Preparation Methods
The synthesis of 3-Formyl-2-hydroxyquinoline-4-carboxylic acid can be achieved through several synthetic routes. One common method involves the reaction of 2-hydroxyquinoline-4-carboxylic acid with formylating agents under specific conditions . Industrial production methods often utilize transition metal-catalyzed reactions, metal-free ionic liquid-mediated reactions, and green reaction protocols to ensure high yields and environmentally friendly processes .
Chemical Reactions Analysis
3-Formyl-2-hydroxyquinoline-4-carboxylic acid undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents like sodium borohydride . Major products formed from these reactions include quinoline derivatives with different functional groups, which can be further utilized in various applications .
Scientific Research Applications
3-Formyl-2-hydroxyquinoline-4-carboxylic acid has numerous scientific research applications. In chemistry, it is used as a building block for the synthesis of complex molecules. In biology, it has been studied for its potential antioxidant and antimicrobial properties . In medicine, quinoline derivatives are known for their therapeutic potential, including anticancer, antimalarial, and anti-inflammatory activities . In the industry, it is used in the development of agrochemicals and dyes .
Mechanism of Action
The mechanism of action of 3-Formyl-2-hydroxyquinoline-4-carboxylic acid involves its interaction with various molecular targets and pathways. It can act as an inhibitor of specific enzymes, thereby affecting cellular processes. For example, quinoline derivatives have been shown to inhibit enzymes involved in DNA replication and repair, leading to their potential use as anticancer agents .
Comparison with Similar Compounds
3-Formyl-2-hydroxyquinoline-4-carboxylic acid can be compared with other similar compounds such as 2-hydroxyquinoline-4-carboxylic acid and 3-hydroxyquinoline-4-carboxylic acid . These compounds share similar structural features but differ in their functional groups, leading to variations in their chemical reactivity and biological activities. The presence of the formyl group in this compound makes it unique and enhances its potential for specific applications .
Properties
Molecular Formula |
C11H7NO4 |
|---|---|
Molecular Weight |
217.18 g/mol |
IUPAC Name |
3-formyl-2-oxo-1H-quinoline-4-carboxylic acid |
InChI |
InChI=1S/C11H7NO4/c13-5-7-9(11(15)16)6-3-1-2-4-8(6)12-10(7)14/h1-5H,(H,12,14)(H,15,16) |
InChI Key |
WXFVWHORMRLSQE-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C2C(=C1)C(=C(C(=O)N2)C=O)C(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![5-[1-(aminomethyl)-2,2-dimethylcyclopropyl]-N,N-dimethylpyridin-2-amine](/img/structure/B13536350.png)
![N-[3-(aminomethyl)phenyl]-2-(1H-pyrazol-1-yl)acetamide dihydrochloride](/img/structure/B13536359.png)
![6-Tert-butyl-4-chloro-2-(trifluoromethyl)thieno[2,3-d]pyrimidine](/img/structure/B13536367.png)



![methyl[(1-methyl-1H-1,2,4-triazol-3-yl)methyl]aminedihydrochloride](/img/structure/B13536391.png)





![Ethyl 4-[4-(propan-2-yl)phenyl]pyrrolidine-3-carboxylate](/img/structure/B13536437.png)

